1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)but-2-yn-1-yl)urea
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Overview
Description
1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)but-2-yn-1-yl)urea is a synthetic organic compound It is characterized by the presence of a dimethoxyphenyl group and a dimethylamino butynyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)but-2-yn-1-yl)urea typically involves the reaction of 3,5-dimethoxyaniline with 4-(dimethylamino)but-2-yn-1-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors might be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)but-2-yn-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)but-2-yn-1-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)but-2-yn-1-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)but-2-yn-1-yl)thiourea: Similar structure but with a thiourea moiety.
1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)but-2-yn-1-yl)carbamate: Similar structure but with a carbamate group.
Uniqueness
1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)but-2-yn-1-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[4-(dimethylamino)but-2-ynyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-18(2)8-6-5-7-16-15(19)17-12-9-13(20-3)11-14(10-12)21-4/h9-11H,7-8H2,1-4H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEZZGLROWJPMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCNC(=O)NC1=CC(=CC(=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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